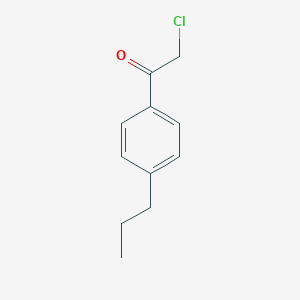
Endoxifène, (E)-
Vue d'ensemble
Description
- Il est actuellement en cours de développement pour deux objectifs principaux :
- Traitement du cancer du sein positif aux récepteurs aux œstrogènes .
- Gestion de la manie dans le trouble bipolaire .
- E-Endoxifène est administré par voie orale et est un métabolite actif du tamoxifène.
- Il a montré son efficacité chez les patients qui ont échoué à des thérapies hormonales antérieures, notamment le tamoxifène, les inhibiteurs de l'aromatase et le fulvestrant .
E-Endoxifène: est un modulateur sélectif des récepteurs aux œstrogènes (SERM) non stéroïdien appartenant au groupe des triphényléthylènes. Il agit également comme un inhibiteur de la protéine kinase C (PKC).
Applications De Recherche Scientifique
- E-Endoxifen finds applications in several fields:
Breast Cancer: As a targeted therapy for estrogen receptor-positive breast cancer.
Bipolar Disorder: Effective in treating manic or mixed episodes associated with bipolar I disorder.
Other Areas: Ongoing research explores its potential in gynecology, uterine fibroids, and other hormone receptor-positive solid tumors.
Mécanisme D'action
Endoxifen, (E)-, also known as E-Endoxifen, is a potent antiestrogen that has been extensively studied for its role in the treatment of estrogen receptor-positive breast cancer . This article will delve into the various aspects of its mechanism of action.
Target of Action
Endoxifen’s primary target is the Estrogen Receptor (ER) . It is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . The ER plays a crucial role in the growth and development of breast cancer, with nearly 80% of tumors classified as ER-positive .
Mode of Action
Endoxifen interacts with its target, the ER, in a unique way. It mediates the recruitment of ERα to known target genes differently from other antiestrogens like 4-hydroxy-tamoxifen (4HT) and ICI-182,780 (ICI) . This unique interaction results in changes in the gene expression profiles of cells, even in the presence of clinically relevant concentrations of tamoxifen and its metabolites .
Biochemical Pathways
Endoxifen’s action affects several biochemical pathways. Computational analysis revealed protein kinase C beta (PKCβ) and protein kinase B alpha or AKT1 as potential kinases responsible for mediating Endoxifen’s effects on protein phosphorylation .
Pharmacokinetics
Endoxifen exhibits high oral bioavailability, with values greater than 67% in rats and greater than 50% in dogs . The terminal elimination half-life and plasma clearance values were 6.3 hours and 2.4 L/h/kg in rats given 2 mg/kg i.v. Endoxifen and 9.2 hours and 0.4 L/h/kg in dogs given 0.5 mg/kg i.v. Endoxifen, respectively .
Result of Action
Endoxifen’s action results in significant molecular and cellular effects. It is known to suppress breast cancer growth and progression . It also induces cell cycle arrest and markers of apoptosis at high concentrations .
Action Environment
The action of Endoxifen is influenced by environmental factors such as the presence of estrogen and the concentration of tamoxifen and its metabolites . Alterations in Endoxifen concentrations dramatically alter the gene expression profiles of MCF7 cells .
Analyse Biochimique
Biochemical Properties
Endoxifen interacts with several enzymes and proteins. It is a product of the CYP2D6 enzyme-mediated biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen . Endoxifen is known to be a potent anti-estrogen . It is also a protein kinase C (PKC) inhibitor . The recruitment of estrogen receptor alpha (ERα) to known target genes by endoxifen differs from that of 4-hydroxy-tamoxifen (4HT) and ICI-182,780 (ICI) .
Cellular Effects
Endoxifen has substantial effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In the presence of estrogen, endoxifen alters the gene expression profiles of MCF7 cells . It also induces cell cycle arrest and markers of apoptosis at high concentrations .
Molecular Mechanism
Endoxifen exerts its effects at the molecular level through several mechanisms. It binds to estrogen receptors, inhibiting the effects of estrogen on these receptors . This binding interaction is crucial for its anti-estrogenic properties . Endoxifen’s mechanism of action is different from that of 4HT and ICI .
Temporal Effects in Laboratory Settings
The effects of Endoxifen change over time in laboratory settings. It has been observed that alterations in endoxifen concentrations dramatically alter the gene expression profiles of MCF7 cells . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
In animal models, the effects of Endoxifen vary with different dosages. Studies have shown that endoxifen has high oral bioavailability, and therapeutic concentrations were maintained after repeated dosing .
Metabolic Pathways
Endoxifen is involved in several metabolic pathways. It is a product of the CYP2D6 enzyme-mediated biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen . This metabolic pathway is crucial for the full metabolic activation of tamoxifen .
Subcellular Localization
The subcellular localization of Endoxifen and any effects on its activity or function are still being researched. As a potent anti-estrogen, it is expected to localize in areas where estrogen receptors are present
Méthodes De Préparation
- E-Endoxifène est produit par l'action séquentielle des isoformes du cytochrome P450 (CYP), notamment CYP2D6, à partir du tamoxifène.
- Les voies de synthèse et les conditions réactionnelles pour sa préparation sont bien établies, mais les méthodes de production industrielle peuvent varier en fonction du fabricant.
Analyse Des Réactions Chimiques
- E-Endoxifène subit diverses réactions, notamment l'oxydation, la réduction et la substitution.
- Les réactifs et les conditions courantes utilisés dans ces réactions sont spécifiques à la voie de synthèse employée.
- Les principaux produits formés comprennent l'E-Endoxifène lui-même et son sel chlorhydrate .
Applications de la recherche scientifique
- E-Endoxifène trouve des applications dans plusieurs domaines :
Cancer du sein : En tant que thérapie ciblée pour le cancer du sein positif aux récepteurs aux œstrogènes.
Trouble bipolaire : Efficace dans le traitement des épisodes maniaques ou mixtes associés au trouble bipolaire I.
Autres domaines : Des recherches en cours explorent son potentiel en gynécologie, pour les fibromes utérins et d'autres tumeurs solides positives aux récepteurs hormonaux.
Mécanisme d'action
- E-Endoxifène exerce ses effets par la modulation des récepteurs aux œstrogènes et l'inhibition de la PKC.
- Les cibles moléculaires et les voies impliquées sont complexes et interconnectées, affectant la croissance cellulaire, la signalisation et l'expression génétique.
Comparaison Avec Des Composés Similaires
- E-Endoxifène se distingue par son double rôle de modulateur des récepteurs aux œstrogènes et d'inhibiteur de la PKC.
- Des composés similaires comprennent le tamoxifène (son précurseur), le 4-hydroxytamoxifène (un autre métabolite actif) et d'autres SERM.
Propriétés
IUPAC Name |
4-[1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJBZVSGOZTKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110025-28-0 | |
| Record name | 110025-28-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(7-Methoxy-2,2-dimethyl-3-phenylchromen-4-yl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol](/img/structure/B18702.png)











